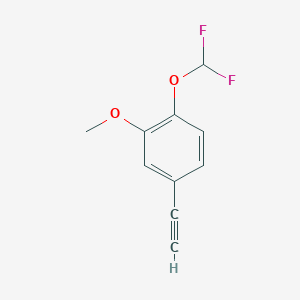

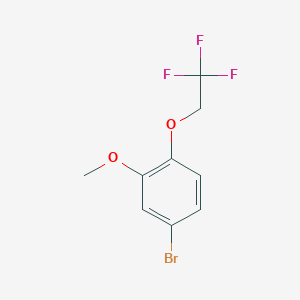

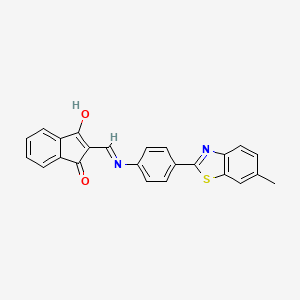

![molecular formula C14H19BF2O3 B1485940 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol CAS No. 1858215-82-3](/img/structure/B1485940.png)

1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

Vue d'ensemble

Description

1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol, also known as 1-difluoromethyl-2-phenylethanol, is a synthetic compound with potential applications in the field of medicine. It is an organofluorine compound, containing both carbon and fluorine atoms, and has a molecular weight of 246.27 g/mol. It is a colorless, volatile liquid with a boiling point of 113°C and a melting point of -33°C. This compound has been studied for its potential applications in the field of medicinal chemistry, as it has shown promise in a number of areas.

Applications De Recherche Scientifique

Boron Neutron Capture Therapy

Compounds containing boronic acid pinacol ester, such as the one , have been widely used in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating cancer. It works by allowing a boron compound to accumulate in the tumor and then irradiating the tumor with a beam of neutrons .

Drug Transport Polymers

These compounds are also used in the creation of feedback control drug transport polymers . These polymers can control the release of drugs, improving the efficiency of drug delivery and reducing side effects .

Suzuki Reaction

Arylboronic acid, which is a part of the compound, is an important nucleophile in the Suzuki reaction . This reaction is a type of carbon-carbon coupling reaction that is widely used in organic chemistry .

Synthesis of Diaryl Derivatives

“1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .

Enzyme Inhibitors

Boric acid compounds, like the one , are often used as enzyme inhibitors . They can bind to enzymes and reduce their activity, which can be useful in treating various diseases .

Specific Ligand Drugs

These compounds can also be used as specific ligand drugs . These are drugs that bind to specific receptors in the body and trigger a response, which can be useful in targeted therapies .

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds containing a boronic ester group, like this one, are known to participate in borylation reactions . In these reactions, the boronic ester group can form bonds with other molecules, leading to changes in their structure and function.

Biochemical Pathways

It’s known that boronic esters are often used in suzuki-miyaura cross-coupling reactions , which are important in the synthesis of various organic compounds.

Result of Action

The compound’s ability to participate in borylation reactions could potentially lead to the formation of new chemical bonds and the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature .

Propriétés

IUPAC Name |

1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-8(18)12-10(16)6-9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h6-8,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEBSBNGNLNXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

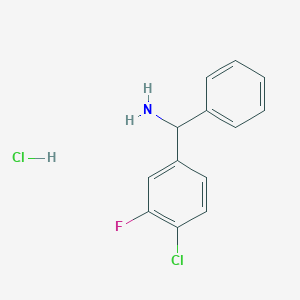

![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)

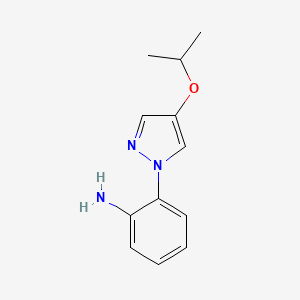

![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B1485871.png)

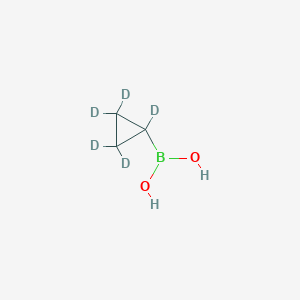

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)